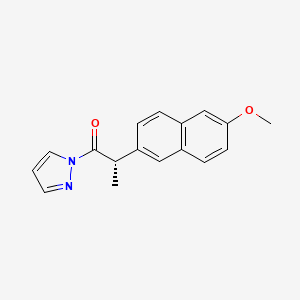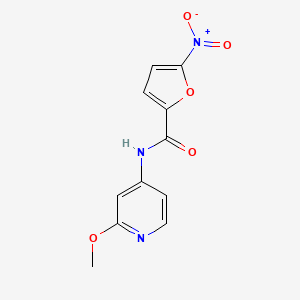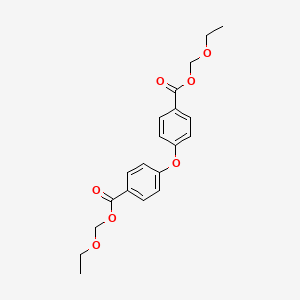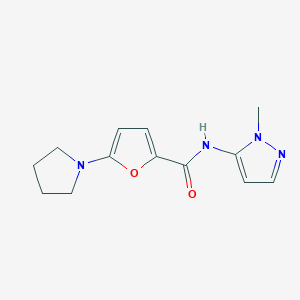
(2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one is a synthetic organic molecule that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of both naphthalene and pyrazole moieties in the structure suggests potential biological activity and utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Naphthalene Derivative: Starting with a naphthalene precursor, such as 6-methoxynaphthalene, undergoes functionalization to introduce the desired substituents.
Pyrazole Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the naphthalene derivative with the pyrazole moiety under suitable conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to streamline the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Potential use as a drug candidate due to its structural features.
Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Investigated for anti-inflammatory, anti-cancer, or antimicrobial properties.
Diagnostics: Utilized in imaging studies due to its fluorescent properties.
Industry
Materials Science: Incorporated into polymers or materials with specific electronic properties.
Agriculture: Used in the development of agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The naphthalene and pyrazole moieties could facilitate binding to these targets, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)ethan-1-one: Similar structure but with a shorter carbon chain.
(2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-imidazol-1-yl)propan-1-one: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
Structural Features: The combination of naphthalene and pyrazole rings in (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one provides unique electronic and steric properties.
Biological Activity: The specific arrangement of functional groups may result in distinct biological activities compared to similar compounds.
Propiedades
Número CAS |
917761-70-7 |
|---|---|
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
(2S)-2-(6-methoxynaphthalen-2-yl)-1-pyrazol-1-ylpropan-1-one |
InChI |
InChI=1S/C17H16N2O2/c1-12(17(20)19-9-3-8-18-19)13-4-5-15-11-16(21-2)7-6-14(15)10-13/h3-12H,1-2H3/t12-/m0/s1 |
Clave InChI |
VNBABSUYAAINGP-LBPRGKRZSA-N |
SMILES isomérico |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N3C=CC=N3 |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N3C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)

![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)

methanide](/img/structure/B14208663.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester](/img/structure/B14208668.png)


![3,5-Dichloro-2-{[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14208677.png)


![2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol](/img/structure/B14208700.png)
![Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-](/img/structure/B14208704.png)
